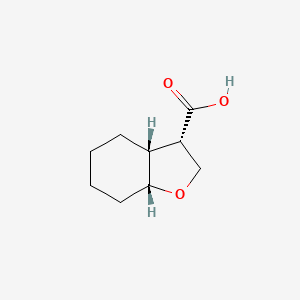

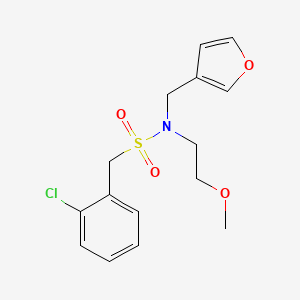

(3S,3Ar,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid

カタログ番号 B2796498

CAS番号:

2138214-59-0

分子量: 170.21 g/mol

InChIキー: ZWELIZWEVXSHEJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,3Ar,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid, commonly referred to as OBF-1, is a chemical compound with potential therapeutic applications in various fields of medicine.

科学的研究の応用

Synthesis and Chemical Properties

- Facile Synthesis of Benzofuran Derivatives : Gao et al. (2011) described a facile synthesis method for methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the synthetic versatility of benzofuran compounds in producing novel chemical entities with potential biological activities [Gao et al., 2011].

- Molecular Docking and DFT Studies : Sagaama et al. (2020) investigated the structural optimization, molecular docking analysis, and electronic and vibrational properties of benzofuran-carboxylic acids derivatives, emphasizing their potential inhibitor effects against cancer and microbial diseases [Sagaama et al., 2020].

- Diversity-Oriented Synthesis : Qin et al. (2017) reported efficient synthetic protocols for preparing libraries based on benzofuran and dihydrobenzofuran scaffolds, demonstrating the role of these structures in the development of lead compounds for various biological targets [Qin et al., 2017].

Biological Activities and Applications

- Antibacterial Agents : Görlitzer et al. (2000) synthesized ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters, demonstrating their potential as new antibacterial agents with activity comparable to nalidixic acid against various bacterial strains [Görlitzer et al., 2000].

- Antimicrobial Screening : Idrees et al. (2019) synthesized novel benzofuran derivatives and evaluated their antibacterial activity against a panel of pathogenic microorganisms, indicating their potential application in antimicrobial therapies [Idrees et al., 2019].

Material Science Applications

- Functionalized Polymers : Nan et al. (2017) conducted polymerization studies with 4-hydroxymandelic acid leading to the formation of polymers containing benzofuranone units, showing potential for a range of applications due to their diverse reactivity and ease of preparation [Nan et al., 2017].

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,3Ar,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, reduction of a carbonyl group, and cyclization to form the benzofuran ring.", "Starting Materials": [ "3-hydroxybenzoic acid", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 3-hydroxybenzoic acid with acetic anhydride and sulfuric acid to form 3-acetoxybenzoic acid.", "Step 2: Reduction of the carbonyl group in 3-acetoxybenzoic acid with sodium borohydride in methanol to form 3-hydroxybenzaldehyde.", "Step 3: Cyclization of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide in methanol to form (3S)-3-ethoxycarbonyl-2,3-dihydrobenzofuran-5-carboxaldehyde.", "Step 4: Reduction of the carbonyl group in (3S)-3-ethoxycarbonyl-2,3-dihydrobenzofuran-5-carboxaldehyde with sodium borohydride in methanol to form (3S)-3-ethoxycarbonyl-2,3-dihydrobenzofuran-5-carboxylic acid.", "Step 5: Decarboxylation of (3S)-3-ethoxycarbonyl-2,3-dihydrobenzofuran-5-carboxylic acid with sulfuric acid in diethyl ether to form (3S,3Ar,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid." ] } | |

CAS番号 |

2138214-59-0 |

分子式 |

C9H14O3 |

分子量 |

170.21 g/mol |

IUPAC名 |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h6-8H,1-5H2,(H,10,11) |

InChIキー |

ZWELIZWEVXSHEJ-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)C(CO2)C(=O)O |

正規SMILES |

C1CCC2C(C1)C(CO2)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)

![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)

![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)

![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)